Naphthalene-1-sulfonic acid dihydrate
Overview
Description
Naphthalene-1-sulfonic acid dihydrate is an organic compound with the formula C₁₀H₇SO₃H·2H₂O. It is a colorless, water-soluble solid that is often used in the production of dyes. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-2-sulfonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonic acid dihydrate is typically synthesized through the sulfonation of naphthalene. The reaction involves treating naphthalene with concentrated sulfuric acid at lower temperatures (0–60°C), often below 30°C, to yield naphthalene-1-sulfonic acid . The reaction can be represented as: [ \text{C}_{10}\text{H}_8 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where naphthalene is mixed with sulfuric acid. The reaction mixture is maintained at a controlled temperature to ensure the selective formation of naphthalene-1-sulfonic acid. The product is then crystallized and purified to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1-sulfonic acid dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.
Substitution: Further sulfonation can produce 1,5-naphthalene-disulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Triphenylphosphine is commonly used for reduction reactions.
Substitution: Sulfuric acid is used for further sulfonation reactions.
Major Products:
1-Naphthol: Formed by fusion with sodium hydroxide followed by acidification.
1,5-Naphthalene-disulfonic acid: Formed by further sulfonation.
Scientific Research Applications
Naphthalene-1-sulfonic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1-sulfonic acid dihydrate involves its ability to undergo various chemical reactions, which makes it a versatile intermediate in organic synthesis. Its sulfonic acid group allows it to participate in sulfonation reactions, while its aromatic structure enables it to undergo electrophilic substitution reactions . These properties make it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: More stable isomer of naphthalene-sulfonic acids.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): A disulfonic acid derivative used in the production of fluorescent dyes.
Uniqueness: Naphthalene-1-sulfonic acid dihydrate is unique due to its specific reactivity and solubility properties, which make it particularly useful in dye production and as an intermediate in various chemical syntheses .
Properties
IUPAC Name |
naphthalene-1-sulfonic acid;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.2H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H,11,12,13);2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWFYBZWCZOBLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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